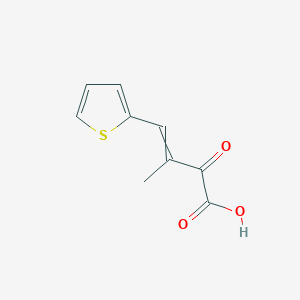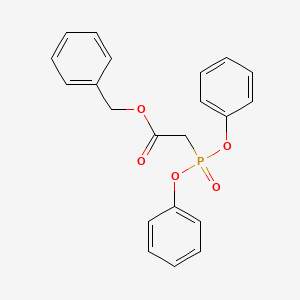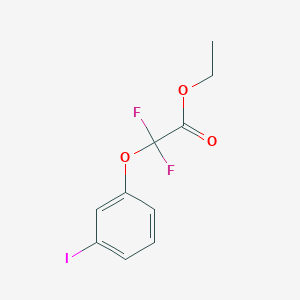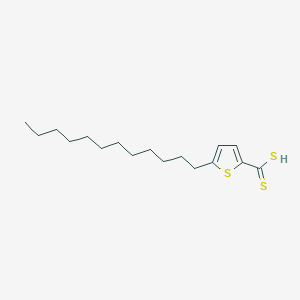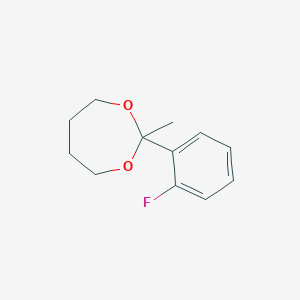![molecular formula C20H22FN3O5 B12622785 3-[(3aR,6aS)-5-tert-butyl-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12622785.png)
3-[(3aR,6aS)-5-tert-butyl-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3aR,6aS)-5-tert-butyl-5’-fluoro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanoic acid is a complex organic compound with a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3aR,6aS)-5-tert-butyl-5’-fluoro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanoic acid involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spiro structure and the introduction of the tert-butyl and fluoro groups. Typical reaction conditions involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3aR,6aS)-5-tert-butyl-5’-fluoro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Aplicaciones Científicas De Investigación
3-[(3aR,6aS)-5-tert-butyl-5’-fluoro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 3-[(3aR,6aS)-5-tert-butyl-5’-fluoro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione: Similar spiro structure but lacks the tert-butyl and fluoro groups.
tert-butyl (3aR,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate: Contains a benzyl group instead of the fluoro group.
Uniqueness
The uniqueness of 3-[(3aR,6aS)-5-tert-butyl-5’-fluoro-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanoic acid lies in its combination of the spiro structure with the tert-butyl and fluoro groups. This combination imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C20H22FN3O5 |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
3-[(3aR,6aS)-5-tert-butyl-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid |
InChI |
InChI=1S/C20H22FN3O5/c1-19(2,3)24-16(27)14-12(6-7-13(25)26)23-20(15(14)17(24)28)10-8-9(21)4-5-11(10)22-18(20)29/h4-5,8,12,14-15,23H,6-7H2,1-3H3,(H,22,29)(H,25,26)/t12?,14-,15+,20?/m1/s1 |
Clave InChI |
HZNXSESKABBRFQ-YCXMQWEZSA-N |
SMILES isomérico |
CC(C)(C)N1C(=O)[C@H]2[C@@H](C1=O)C3(C4=C(C=CC(=C4)F)NC3=O)NC2CCC(=O)O |
SMILES canónico |
CC(C)(C)N1C(=O)C2C(NC3(C2C1=O)C4=C(C=CC(=C4)F)NC3=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Hydroxyphenyl)sulfanyl]-N-methylpropanamide](/img/structure/B12622714.png)
![4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol](/img/structure/B12622730.png)
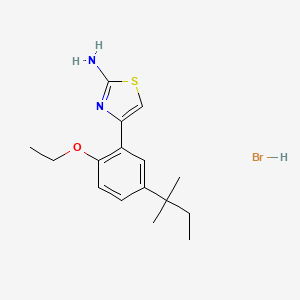
![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12622744.png)
![N-[2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethyl]-N-(1-thiophen-2-ylethyl)acetamide](/img/structure/B12622756.png)
![(4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B12622758.png)
![(4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B12622765.png)
